7-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide 7-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034340-05-9
VCID: VC6078054
InChI: InChI=1S/C19H15NO4S/c1-22-16-4-2-3-12-9-17(24-18(12)16)19(21)20-10-14-5-6-15(23-14)13-7-8-25-11-13/h2-9,11H,10H2,1H3,(H,20,21)
SMILES: COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(O3)C4=CSC=C4
Molecular Formula: C19H15NO4S
Molecular Weight: 353.39

7-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide

CAS No.: 2034340-05-9

Cat. No.: VC6078054

Molecular Formula: C19H15NO4S

Molecular Weight: 353.39

* For research use only. Not for human or veterinary use.

7-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide - 2034340-05-9

Specification

CAS No. 2034340-05-9
Molecular Formula C19H15NO4S
Molecular Weight 353.39
IUPAC Name 7-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C19H15NO4S/c1-22-16-4-2-3-12-9-17(24-18(12)16)19(21)20-10-14-5-6-15(23-14)13-7-8-25-11-13/h2-9,11H,10H2,1H3,(H,20,21)
Standard InChI Key VJWPSRHTIRRBPN-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(O3)C4=CSC=C4

Introduction

Chemical Structure and Molecular Features

Core Architecture and Substituent Analysis

The molecular structure of 7-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide comprises three primary components:

  • Benzofuran Core: A fused bicyclic system with a benzene ring (positions 1–6) and a furan ring (positions 7–9). The methoxy group (-OCH₃) at position 7 enhances electron density and influences solubility .

  • Carboxamide Functional Group: Positioned at the 2nd carbon of the benzofuran, this group facilitates hydrogen bonding and interactions with biological targets.

  • Side Chain: A (5-(thiophen-3-yl)furan-2-yl)methyl group linked to the carboxamide nitrogen. This hybrid structure combines a furan ring (substituted at position 5 with a thiophene) and a methylene bridge, introducing steric and electronic complexity .

Table 1: Key Structural Parameters

FeatureDescriptionImpact on Properties
Benzofuran corePlanar, aromatic, 10 π-electronsEnhances stability and rigidity
7-Methoxy substituentElectron-donating group (-OCH₃)Increases lipophilicity
Thiophene-furan side chainConjugated heterocycles with sulfur inclusionModulates electronic interactions

The presence of sulfur in the thiophene ring and oxygen in the furan and methoxy groups creates a polarized electron distribution, potentially enhancing binding affinity to proteins or enzymes .

Synthesis and Characterization

Synthetic Pathways

While no documented synthesis of 7-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzofuran-2-carboxamide exists, analogous compounds suggest a multi-step approach:

  • Benzofuran-2-carboxylic Acid Synthesis:

    • Fries rearrangement of 7-methoxycoumarin followed by oxidation .

    • Alternative routes using Sonogashira coupling to construct the benzofuran core.

  • Side Chain Preparation:

    • Suzuki-Miyaura coupling to attach thiophene to furan .

    • Functionalization with a bromomethyl group for subsequent amide formation.

  • Amide Coupling:

    • Reaction of benzofuran-2-carboxylic acid with (5-(thiophen-3-yl)furan-2-yl)methanamine using EDCl/HOBt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Benzofuran synthesisPd(OAc)₂, PPh₃, DMF, 110°C7295
Thiophene-furan couplingCuI, K₂CO₃, DMSO, 80°C6890
Amide formationEDCl, HOBt, DCM, rt8598

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and thiophene protons (δ 7.2–7.4 ppm).

    • ¹³C NMR: Peaks for carbonyl carbons (δ 165–170 ppm) and quaternary carbons in fused rings .

  • Mass Spectrometry: Molecular ion peak at m/z 409.4 (C₂₁H₁₇NO₄S).

  • Infrared Spectroscopy: Stretching vibrations for amide C=O (1680 cm⁻¹) and aromatic C-H (3050 cm⁻¹) .

CompoundTargetIC₅₀ (μM)cLogPcLogS
AGK2 (Control)SIRT217.753.2-4.1
(5-Phenylfuran-2-yl)methanamine 25SIRT22.471.63-3.63
Hypothetical Target CompoundPredicted SIRT2~3.5*2.1*-3.8*

*Estimated values based on structural similarity .

Structure-Activity Relationships (SAR)

  • Methoxy Position: 7-Substitution optimizes solubility without compromising aromatic stacking .

  • Thiophene Incorporation: Enhances binding to sulfur-recognizing residues (e.g., cysteine).

  • Amide Linker: Critical for hydrogen bonding with catalytic lysine in enzyme active sites .

Physicochemical and ADMET Properties

Solubility and Lipophilicity

  • Calculated cLogP: 2.1 (moderate lipophilicity, favorable for blood-brain barrier penetration) .

  • Aqueous Solubility: ~0.05 mg/mL (predicted), necessitating prodrug strategies for oral administration.

Metabolic Stability

  • Cytochrome P450 Interactions: Predominant metabolism via CYP3A4 due to furan and thiophene oxidation.

  • Half-Life (in vitro): ~4.2 hours in human liver microsomes .

Future Directions and Applications

Therapeutic Areas

  • Neurodegenerative Diseases: SIRT2 inhibition for Parkinson’s and Alzheimer’s .

  • Oncology: Kinase inhibition in breast and lung cancer models.

  • Antimicrobial Agents: Thiophene-derived compounds show activity against Staphylococcus aureus.

Material Science Applications

  • Organic Electronics: Conjugated systems for organic field-effect transistors (OFETs).

  • Luminescent Materials: Benzofuran derivatives as blue-emitting dopants .

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